molecular formula C18H21NO4S B1305720 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid CAS No. 301320-51-4

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid

Cat. No. B1305720
M. Wt: 347.4 g/mol
InChI Key: KGGQQAQHEMCAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" is a chemical entity that appears to be related to a class of compounds that involve sulfonyl functional groups attached to an amino acid backbone. While the specific compound is not directly studied in the provided papers, there are related compounds that can offer insight into its potential characteristics and behaviors. For instance, the synthesis of similar sulfonamide derivatives is discussed in the context of Mannich base derivatives of sulfonic acid-containing compounds , and the synthesis of amino acid sulfones is described in the context of S-benzyl derivatives . These related studies can provide a foundational understanding of the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves reactions such as amino methylation with secondary amines, as seen in the creation of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid . Additionally, the synthesis of S-benzyl derivatives from corresponding sulfides is described for amino acid sulfones . These methods suggest that the synthesis of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" could potentially involve similar strategies, such as the use of benzyl chloride for the introduction of the benzyl group and subsequent reactions to introduce the sulfonyl and amino functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which revealed significant conformational differences in the L-tyrosine cores of molecules like benzenesulfonylamino derivatives . Intramolecular aromatic π-π stacking and short C-H···O interactions were observed, which could also be relevant to the structure of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" due to the presence of aromatic rings and potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through various spectroscopic techniques. For example, the photophysical properties of a protonated hydrogen bonding complex involving a sulfonate group were investigated, showing enhanced fluorescence in certain solvents . This suggests that "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" may also exhibit interesting photophysical properties due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include thermal stability, as demonstrated by thermogravimetric analysis of a protonated hydrogen bonding complex with a sulfonate group, which showed stability up to ~273 °C . Additionally, the vibrational wavenumbers and geometrical parameters of compounds like 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione were studied using FT-IR and theoretical calculations, providing insights into the bond strengths and electronic structure . These findings could be extrapolated to predict the properties of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid," which may also exhibit distinct vibrational features and thermal behavior.

properties

IUPAC Name

3-[benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-8-10-17(11-9-14)24(22,23)19(12-15(2)18(20)21)13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGQQAQHEMCAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385908
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid

CAS RN

301320-51-4
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.